Home > Products > Bioactive Reagents P594 > Fmoc-homoarg-OH
Fmoc-homoarg-OH - 776277-76-0

Fmoc-homoarg-OH

Catalog Number: EVT-250695
CAS Number: 776277-76-0
Molecular Formula: C22H26N4O4
Molecular Weight: 410.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fmoc-homoarg-oh

Fmoc-Cys(Trt)-OH

Relevance: Fmoc-Cys(Trt)-OH is mentioned alongside Fmoc-homoarg-OH in the context of solid-phase peptide synthesis [, ]. Both compounds are utilized as building blocks in SPPS, indicating their shared application in peptide synthesis.

Fmoc-Pro-OH

Relevance: Like Fmoc-homoarg-OH, Fmoc-Pro-OH is listed as a building block used in the sequential synthesis of eptifibatide linear peptide resin [, ]. This suggests that both compounds are employed in similar SPPS protocols.

Fmoc-Trp(Boc)-OH

Relevance: This compound is another example of a protected amino acid used in the same SPPS protocol as Fmoc-homoarg-OH for the synthesis of eptifibatide linear peptide resin [, ], highlighting their shared application in peptide chemistry.

Fmoc-Asp(OtBu)-OH

Relevance: Fmoc-Asp(OtBu)-OH is used alongside Fmoc-homoarg-OH in the synthesis of eptifibatide linear peptide resin [, ]. This highlights their shared role as building blocks in this particular SPPS application.

Fmoc-Gly-OH

Relevance: Similar to Fmoc-homoarg-OH, Fmoc-Gly-OH is employed as a building block in the solid-phase synthesis of eptifibatide linear peptide resin [, ], demonstrating their shared use in peptide chemistry.

Mpa(Trt)

Relevance: While not a protected amino acid like Fmoc-homoarg-OH, Mpa(Trt) is used in the same linear peptide resin synthesis [, ], suggesting their potential complementary roles in building peptide constructs.

N-Fmoc-L-β-homoArg(Pmc)-OH

Relevance: This compound is closely related to Fmoc-homoarg-OH as they are both Fmoc-protected homoarginine derivatives []. The key difference lies in the position of the additional methylene group in the amino acid backbone (β vs. α), making them homologous amino acids. Additionally, the choice of protecting groups for the guanidine side chain differs (Pmc vs. no protection specified for Fmoc-homoarg-OH).

Overview

Fmoc-homoarginine-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-homoarginine, is a derivative of homoarginine that incorporates a fluorenylmethyloxycarbonyl protecting group at the N-terminus. This compound plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS), due to its ability to facilitate the assembly of complex peptide structures while maintaining stability during chemical reactions.

Source and Classification

Fmoc-homoarginine-OH is derived from homoarginine, which is an amino acid structurally similar to arginine. The Fmoc group serves as a protective group that can be easily removed under mild conditions, making it advantageous for sequential peptide synthesis. This compound is classified within the broader category of amino acids and peptides used in biochemical and pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-homoarginine-OH typically involves several key steps:

  1. Esterification: The process begins with the esterification of homoarginine hydrochloride using thionyl chloride in anhydrous methanol or dehydrated alcohol at low temperatures (between -10°C and 0°C). This step forms an intermediate that is crucial for subsequent reactions.
  2. Introduction of Protecting Groups: Following esterification, the Boc (tert-butyloxycarbonyl) group is introduced to protect the amino group. The reaction conditions are carefully controlled to ensure optimal yield and purity.
  3. Pbf Group Introduction: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is then added to the side chain of homoarginine. This step typically involves mixing Boc-homoarginine hydrochloride with Pbf chloride in a suitable solvent under controlled temperature and pH conditions.
  4. Deprotection and Purification: After the synthesis is complete, the protective groups are removed through saponification processes involving alkaline hydrolysis. The final product, Fmoc-homoarginine-OH, is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .
Molecular Structure Analysis

Structure and Data

Fmoc-homoarginine-OH has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₃₄N₄O₄
  • Molecular Weight: Approximately 366.50 g/mol
  • Structural Features:
    • A fluorenylmethyloxycarbonyl group at the N-terminus.
    • A side chain containing a guanidinium group typical of arginine derivatives.

The structural configuration allows for specific interactions with biological targets, enhancing its utility in peptide design.

Chemical Reactions Analysis

Reactions and Technical Details

Fmoc-homoarginine-OH participates in various reactions typical of amino acids and peptides:

  1. Peptide Bond Formation: In solid-phase peptide synthesis, Fmoc-homoarginine-OH can react with carboxylic acids or other activated amino acids to form peptide bonds. The Fmoc group is removed using base treatment (e.g., piperidine) prior to each coupling step.
  2. Deprotection Reactions: The removal of protecting groups such as Fmoc and Pbf occurs under mild alkaline conditions, allowing for selective cleavage without damaging sensitive peptide bonds.
  3. Stability Under Reaction Conditions: The presence of both Fmoc and Pbf groups provides stability during synthetic procedures while facilitating subsequent reactions necessary for constructing complex peptides .
Mechanism of Action

Process and Data

The mechanism of action for Fmoc-homoarginine-OH primarily revolves around its incorporation into peptides that interact with various biological macromolecules:

  • Biological Activity: Peptides containing homoarginine have been shown to exhibit antimicrobial and antiviral properties. They may also influence cellular signaling pathways due to their structural similarities with natural arginine-containing peptides involved in nitric oxide production.
  • Binding Affinities: Interaction studies often utilize techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy to elucidate binding affinities between peptides containing Fmoc-homoarginine-OH and their biological targets .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which can lead to hydrolysis of protective groups.

These properties make Fmoc-homoarginine-OH suitable for various applications in peptide synthesis where stability and reactivity are crucial .

Applications

Scientific Uses

Fmoc-homoarginine-OH is widely used in:

  • Peptide Synthesis: As a building block in the construction of peptides for research purposes.
  • Pharmaceutical Development: In developing therapeutic peptides that target specific biological pathways.
  • Biochemical Studies: For studying protein interactions, enzyme activities, and cellular signaling mechanisms due to its structural similarity to natural amino acids.
Introduction to Fmoc-homoarg-OH in Peptide Chemistry

Structural and Functional Significance of Homoarginine Derivatives

Homoarginine (HArg) is a non-proteinogenic amino acid with the molecular formula C₇H₁₆N₄O₂. Its side chain structure is –(CH₂)₄–NHC(=NH)NH₂, compared to arginine’s –(CH₂)₃–NHC(=NH)NH₂. This extra methylene unit confers significant advantages:

  • Enhanced Protease Resistance: Peptides incorporating homoarginine resist cleavage by trypsin-like enzymes, which typically target the carboxyl side of natural arginine. This extends peptide half-life in biological systems [9].
  • Modified Molecular Interactions: The elongated side chain alters spatial positioning of the guanidinium group, affecting hydrogen bonding, electrostatic interactions, and receptor binding kinetics. This is exploited in kinase substrates and integrin-binding peptides [6].
  • Backbone Flexibility: The additional carbon increases side chain rotational freedom, enabling conformational adjustments in constrained peptide architectures.

Table 1: Structural Comparison of Arginine and Homoarginine Derivatives

PropertyFmoc-Arg(Pbf)-OHFmoc-HArg(Pbf)-OH
Molecular FormulaC₃₄H₄₀N₄O₇SC₃₅H₄₂N₄O₇S
Molecular Weight648.7 g/mol662.8 g/mol
Side Chain Length~5.1 Å (Cγ to Nη)~6.3 Å (Cγ to Nη)
Guanidinium pKa~13.5~13.3
Common ApplicationsStandard SPPSProtease-resistant epitopes

Fmoc-homoarg-OH derivatives (e.g., Fmoc-HArg(Pbf)-OH, CAS 1159680-21-3) are commercially available with side-chain protection, ensuring compatibility with automated Fmoc-SPPS workflows [6].

Role of Fmoc and Pbf Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of homoarginine-containing peptides relies critically on orthogonal protecting group strategies:

  • Fmoc Group (9-Fluorenylmethoxycarbonyl): This base-labile N-α-protecting group (removed by 20% piperidine/DMF) enables iterative coupling cycles in SPPS. Its UV absorbance (λmax = 301 nm) allows real-time monitoring of deprotection efficiency. Unlike early Boc-SPPS (requiring corrosive TFA/HF), Fmoc deprotection is mild and automatable, making it ideal for sensitive residues like homoarginine [1] [8].
  • Pbf Group (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): Protects the homoarginine guanidinium group during synthesis. Pbf offers critical advantages:
  • Acid Lability: Cleaved rapidly by trifluoroacetic acid (TFA) during final resin cleavage/deprotection (e.g., in cocktails like TFA:H₂O:TIS, 95:2.5:2.5).
  • Reduced Cationic Side Reactions: Minimizes alkylation of Trp, Tyr, or Met residues during deprotection compared to older groups like Pmc (pentamethylchromanyl sulfonyl). Studies show Pbf improves target peptide yields by >20% vs. Pmc in arginine-rich sequences [3] [7].
  • Steric Optimization: Bulkier than Mtr or Boc groups but less prone to slow coupling kinetics in homoarginine versus arginine due to the extended side chain [7].

Table 2: Protecting Group Performance in Guanidinium Protection

Protecting GroupCleavage ConditionsTryptophan AlkylationCoupling Efficiency*
PbfTFA (2–3 h)MinimalHigh
PmcTFA (3–4 h)SignificantModerate
MtrTFMSA/TFASevereLow
Boc₂HF (0°C)MinimalVery Low

*For homoarginine in model sequences* [3] [7]

Coupling Fmoc-HArg(Pbf)-OH uses standard activators (HBTU/HOBt, DIC/Oxyma) at 2–5× excess. Microwave-assisted SPPS (50°C) can improve incorporation efficiency in sterically hindered sequences [7].

Historical Evolution of Fmoc-homoarg-OH in Pharmaceutical Research

The development of Fmoc-homoarg-OH parallels key innovations in SPPS:

  • Pre-1990s – Era of Orthogonal Protection: Following Carpino’s introduction of Fmoc (1970) and the adoption of tBu/Pbf protections, chemists gained tools for complex residues. Homoarginine synthesis remained challenging due to guanidinium reactivity and lack of optimized building blocks [4] [8].
  • Mid-1990s – Commercial Availability: With industrial scale-up of Fmoc amino acids (e.g., Fmoc-Arg(Pbf)-OH, CAS 154445-77-9), derivatives like Fmoc-HArg-OH (CAS 776277-76-0) became accessible. This enabled systematic studies of homoarginine’s biochemical properties [2] [3].
  • 2000s – Rise of Therapeutic Peptides: Demand for protease-resistant analogs drove use of homoarginine in GLP-1 receptor agonists, anticoagulants, and antimicrobial peptides. Fmoc-HArg(Pbf)-OH (CAS 1159680-21-3) became vital for synthesizing stable analogs [6].
  • 2010s–Present – Bioconjugation & ADCs: Fmoc-D-homoArg(Et)₂-OH derivatives (e.g., CAS 2098497-24-4) emerged as cleavable linkers in antibody-drug conjugates (ADCs). The elongated side chain facilitates controlled drug release via trypsin-like enzymes without degrading the antibody [9].

Table 3: Key Milestones in Fmoc-homoarg-OH Development

YearInnovationImpact
1970Introduction of Fmoc groupEnabled base-labile N-α-deprotection
1993Pbf group developed for arginineReduced side reactions during TFA cleavage
2003Commercial Fmoc-HArg-OH availabilityAccessibility for complex peptide synthesis
2010sFmoc-D-homoArg(Et)₂-OH for ADC linkersProtease-cleavable bioconjugation platforms
2020sHigh-purity (>99%) Fmoc-HArg(Pbf)-OH productionGMP-compatible therapeutic peptide manufacture

Advances in analytical methods (HPLC, MS) now ensure Fmoc-homoarg-OH building blocks meet pharmaceutical purity standards (>99.5%), minimizing chain-termination side reactions during SPPS [1] [7].

Properties

CAS Number

776277-76-0

Product Name

Fmoc-homoarg-OH

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C22H26N4O4

Molecular Weight

410.47

InChI

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1

InChI Key

QRELIJBJYZHTQU-IBGZPJMESA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O

Synonyms

776277-76-0;FMOC-HOMOARG-OH;Fmoc-HoArg-OH;Fmoc-L-homoarginine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanoicacid;Fmoc-HomoArg;Fmoc-Har-OH;MolPort-006-701-265;ZINC2386102;CF-256;AKOS015900350;AM82557;AJ-35282;AK-48501;KB-52092;4CH-021449;FT-0657935;ST51053904;L-Lysine,N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.